molecular formula C12H10F3N3OS B5635908 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(2,3,4-trifluorophenyl)acetamide

2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(2,3,4-trifluorophenyl)acetamide

Cat. No. B5635908
M. Wt: 301.29 g/mol
InChI Key: LUTMEFHNLPIUKN-UHFFFAOYSA-N
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Description

The compound is a derivative of acetamide, which has been extensively studied for various applications, including medicinal chemistry. While the specific compound you're interested in hasn't been directly studied, similar compounds have been synthesized and analyzed, providing insights into their potential properties and applications.

Synthesis Analysis

  • The synthesis of similar compounds typically involves the reaction of intermediate acetamide derivatives with various agents. For instance, Ramalingam, Ramesh, and Sreenivasulu (2019) synthesized derivatives starting from 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, highlighting a common approach in synthesizing such compounds (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Molecular Structure Analysis

  • Studies like those conducted by Boechat et al. (2011) provide insights into the molecular structure of related compounds, often describing them as near 'V'-shaped with specific angles between aromatic planes, which might be relevant for understanding the structure of your compound of interest (Boechat et al., 2011).

Chemical Reactions and Properties

  • Compounds in this category often exhibit significant reactivity. For example, Duran and Demirayak (2012) demonstrated that similar compounds synthesized showed reasonable anticancer activity against different human tumor cell lines, indicating potential biomedical applications (Duran & Demirayak, 2012).

Physical Properties Analysis

  • The physical properties of such compounds can be deduced from studies like the one by Duran and Canbaz (2013), which determined acidity constants via UV spectroscopic studies. This information is crucial in predicting solubility and stability (Duran & Canbaz, 2013).

Chemical Properties Analysis

  • The chemical properties, particularly the pharmacological aspects, can be inferred from studies such as that by Shibuya et al. (2018), who identified similar compounds as potent inhibitors in specific biochemical pathways. Such studies provide a window into the potential biochemical interactions of your compound (Shibuya et al., 2018).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This suggests that imidazole compounds have a promising future in drug development.

properties

IUPAC Name

2-(1-methylimidazol-2-yl)sulfanyl-N-(2,3,4-trifluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3OS/c1-18-5-4-16-12(18)20-6-9(19)17-8-3-2-7(13)10(14)11(8)15/h2-5H,6H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTMEFHNLPIUKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC(=O)NC2=C(C(=C(C=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(2,3,4-trifluorophenyl)acetamide

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